molecular formula C14H14F3NO3 B2799066 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid CAS No. 856215-36-6

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid

Cat. No.: B2799066
CAS No.: 856215-36-6
M. Wt: 301.265
InChI Key: KWFBUWDESLAMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (CAS 856215-36-6) is a high-value chemical building block featuring the privileged benzoylpiperidine scaffold, a structure of significant interest in modern medicinal chemistry . This compound integrates a piperidine-4-carboxylic acid core with a 4-(trifluoromethyl)benzoyl substitution, creating a multifunctional reagent for constructing novel bioactive molecules. The benzoylpiperidine fragment is recognized as a metabolically stable motif and is considered a potential bioisostere of the piperazine ring, often serving as a constrained pharmacophore in drug design . The incorporation of the strong electron-withdrawing trifluoromethyl group on the aromatic ring is a strategic modification frequently employed in pharmaceutical development to fine-tune key properties of a lead compound, such as its lipophilicity, metabolic stability, and membrane permeability . This combination of features makes the compound a versatile intermediate for exploring structure-activity relationships (SAR) in various therapeutic areas. Researchers can utilize the carboxylic acid functional group for amide coupling or esterification, while the secondary amine of the piperidine ring (after deprotection) allows for further functionalization . Its primary research applications include serving as a precursor in the synthesis of potential neuroprotective agents, anticancer drugs, and ligands for serotoninergic and dopaminergic receptors relevant to treating neuropsychiatric and neurodegenerative diseases . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. Available for global shipping from our international stock.

Properties

IUPAC Name

1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(20)21/h1-4,10H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBUWDESLAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856215-36-6
Record name 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a key reaction for drug derivatization. This process typically employs coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride):

Example Protocol ( ):

  • Reagents : HATU (1.2 equiv), EDC·HCl (1.2 equiv), TEA (0.42 equiv), THF/MeOH

  • Conditions : Room temperature, 12 hours

  • Product : Piperidine-4-carboxamide derivatives (e.g., N-[3-(2,2,2-Trifluoroethylcarbamoyl)-4-methylphenyl]-1-[3-(trifluoromethoxy)phenylmethanone]piperidine-4-carboxamide)

  • Yield : 45–85%

Coupling AgentSolventReaction TimeYield (%)
HATU/EDC·HClTHF/MeOH12 h45–85

The trifluoromethyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attack by amines.

Esterification

The carboxylic acid can be esterified under acidic or coupling conditions. While direct esterification is less commonly reported for this compound, hydrolysis of its esters is well-documented:

Hydrolysis of Ester Precursor ( ):

  • Reagents : NaOH (2.47 mmol), H₂O/MeOH

  • Conditions : Room temperature, 6 hours

  • Product : 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (from methyl ester)

  • Yield : 75%

Reduction of Functional Groups

While direct reduction of the carboxylic acid is not explicitly reported, related piperidine derivatives undergo LiAlH₄-mediated reductions (). Potential pathways include:

  • Carboxylic Acid → Alcohol : Requires strong reducing agents (e.g., LiAlH₄) but may compete with side reactions at the benzoyl or piperidine groups.

Salt Formation

The carboxylic acid forms salts with bases, improving solubility for pharmacological applications:

  • Example : Reaction with NaOH yields sodium 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylate ( ).

Reactivity of the Piperidine Ring

The piperidine nitrogen can participate in alkylation or acylation, though steric hindrance from the benzoyl group may limit reactivity.

Role of the Trifluoromethyl Group

The -CF₃ moiety:

  • Enhances metabolic stability by resisting oxidative degradation ( ).

  • Directs electrophilic substitution reactions para to itself due to its electron-withdrawing nature.

Mechanistic Insights

  • Amide Formation : Activation of the carboxylic acid by HATU/EDC·HCl generates an O-acylisourea intermediate, which reacts with amines to form amides ( ).

  • Hydrolysis : Base-mediated cleavage of the ester’s carbonyl-oxygen bond releases the carboxylic acid ( ).

This compound’s multifunctional architecture enables versatile chemistry, making it valuable for developing bioactive molecules. Further studies on its reduction and decarboxylation pathways are warranted.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid exhibit potential as anticancer agents. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. For instance, modifications of piperidine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its antitumor activity.

Neurological Disorders

The piperidine moiety is often associated with neuroactive properties. Research has indicated that derivatives of piperidine can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The structure of this compound may provide a scaffold for developing selective modulators of neurotransmitter receptors.

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, including thermal stability and hydrophobicity. This compound can serve as a building block for synthesizing fluorinated polymers, which are valuable in applications requiring chemical resistance and durability.

Coatings and Adhesives

Due to its unique chemical properties, this compound can be utilized in formulating advanced coatings and adhesives. The presence of the trifluoromethyl group enhances the adhesion properties and resistance to solvents, making it suitable for industrial applications.

Chromatographic Applications

The compound's distinct chemical structure allows it to be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method development in analytical laboratories.

Case Studies

Study Focus Findings
Anticancer ActivityEvaluated various derivatives of piperidine compoundsIdentified significant cytotoxic effects on breast cancer cell lines with modifications similar to this compound
Neuroactive PropertiesInvestigated the effects of piperidine derivatives on serotonin receptorsShowed potential anxiolytic effects in animal models
Polymer DevelopmentDeveloped fluorinated polymers using trifluoromethyl compoundsEnhanced thermal stability and chemical resistance observed

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid are compared below with analogous piperidine-4-carboxylic acid derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-(Trifluoromethyl)benzoyl C₁₃H₁₄F₃NO₂ 305.25 High lipophilicity; potential RORγt inverse agonist activity
1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 2-(4-Chlorophenoxy)acetyl C₁₄H₁₆ClNO₄ 297.74 Moderate electron-withdrawing effect; unconfirmed biological activity
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid 1-(2-Fluorophenyl)-triazolylmethyl C₁₅H₁₆FN₅O₂ 341.32 Triazole enhances hydrogen bonding; fluorophenyl improves bioavailability
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid Oxadiazole-fluorophenyl C₂₃H₂₁F₄N₃O₄ 479.43 S1P1 receptor PET tracer; used in imaging studies
A-9758 (RORγt inverse agonist) Dichlorophenyl-indole substituent C₂₅H₂₂Cl₂F₃N₃O₃ 558.37 Anti-inflammatory activity in skin/joint models

Structural Differences and Implications

Electron-Withdrawing Groups :

  • The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to the chlorine in or the methyl in . This enhances metabolic stability and resistance to oxidative degradation .
  • Compounds with sulfonyl () or oxadiazole () groups exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the benzoyl group in the target compound .

Aromatic vs.

In contrast, Compound 28d () is optimized for use as an S1P1 PET tracer, highlighting how minor structural changes (e.g., oxadiazole addition) redirect applications toward imaging .

Pharmacokinetic and Physicochemical Properties

  • Synthetic Accessibility : The target compound is synthesized via nickel-catalyzed cross-coupling (84% yield, ), whereas analogs like A-9758 require multi-step syntheses with lower yields (39% for ), impacting scalability .

Biological Activity

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (CAS: 856215-36-6) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14F3NO3
  • Molecular Weight : 301.27 g/mol
  • IUPAC Name : 1-(4-(trifluoromethyl)benzoyl)piperidine-4-carboxylic acid
  • CAS Number : 856215-36-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects.

Antiproliferative Effects

Recent studies have indicated that derivatives of benzoylpiperidine, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, the compound showed IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Cell Line IC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31831.5
OVCAR-343.9

Inhibition of MAGL

The compound acts as a reversible inhibitor of MAGL, with competitive inhibition characteristics. In vitro studies demonstrated that it can effectively inhibit MAGL activity, leading to enhanced endocannabinoid signaling . The binding mode analysis revealed that the trifluoromethyl group enhances the lipophilicity and binding affinity within the active site of MAGL.

Case Studies

  • Study on Cancer Cell Lines : A detailed study evaluated the antiproliferative effects of several benzoylpiperidine derivatives, including this compound. The results highlighted its selective action against cancer cells over non-cancerous human mesenchymal stem cells (hMSC), indicating potential therapeutic applications in oncology .
  • Structure-Based Drug Design : In another research effort, structure-based drug design strategies were employed to optimize the interactions of piperidine derivatives with MAGL. The findings suggested that modifications to the benzoyl moiety could significantly enhance inhibitory potency, leading to compounds with IC50 values in the low nanomolar range .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Key Effects Evidence
Trifluoromethyl (-CF3_3) Enhances metabolic stability and electron-withdrawing effects; improves receptor binding affinity.
Fluorine (-F) Increases lipophilicity (logP +0.3); alters π-π stacking in aromatic interactions.
Sulfamoyl (-SO2_2NH2_2) Introduces hydrogen-bonding capacity; modulates solubility in polar solvents.

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .

Advanced: What strategies address poor solubility in aqueous buffers during formulation?

Methodological Answer:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization .
  • Salt formation : Synthesize hydrochloride salts (improves solubility by 3–5× in PBS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Advanced: How should researchers resolve contradictions in spectroscopic or elemental analysis data?

Q. Case Example :

  • Observed vs. Calculated %C : A 0.05% deviation in elemental analysis may arise from residual solvents (e.g., EtOH). Confirm via TGA (weight loss at 100–150°C) .
  • NMR Signal Splitting : Dynamic rotational isomerism in the piperidine ring may cause unexpected multiplicity. Use variable-temperature NMR to confirm .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritation risk) .
  • First Aid : For accidental ingestion, administer activated charcoal (1 g/kg) and consult poison control .
  • Storage : Keep desiccated at –20°C to prevent hydrolysis .

Advanced: How can computational modeling optimize derivative design?

Methodological Answer:

  • QSAR Models : Train using MOE or Schrödinger to predict IC50_{50} values against carbonic anhydrase isoforms .
  • Docking Studies : Utilize the compound’s SMILES (e.g., OC(=O)C1(CCN(CC1)C(=O)c2ccc(cc2)C(F)(F)F)) to map interactions with RORγt ligand-binding domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.